![molecular formula C15H13BrN2O B5787568 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5787568.png)
2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine, also known as 4-MeO-Br-IP, is a heterocyclic aromatic compound that has been widely studied for its potential as a mutagenic and carcinogenic agent. This compound is a member of the imidazo[1,2-a]pyridine family, which is known for its ability to cause DNA damage and promote the development of cancer. In
作用机制
The mechanism of action of 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine involves the formation of DNA adducts, which are covalent bonds between the compound and the DNA molecule. These adducts can cause DNA damage, leading to mutations and potentially cancerous cell growth. In addition, this compound has been shown to inhibit DNA repair mechanisms, further increasing the likelihood of DNA damage and mutation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to induce DNA damage. This can lead to a variety of effects, including cell death, mutations, and the initiation of cancerous cell growth. In addition, this compound has been shown to have effects on the immune system, potentially contributing to its carcinogenic properties.
实验室实验的优点和局限性
One advantage of using 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. In addition, its ability to induce DNA damage and promote cancerous cell growth makes it a useful tool for studying the mechanisms of cancer development and potential cancer therapies. However, the potential mutagenic and carcinogenic properties of this compound also pose a risk to researchers working with the compound, and appropriate safety measures must be taken to minimize exposure.
未来方向
There are several future directions for research on 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine. One area of interest is the development of potential cancer therapies based on the compound's ability to induce DNA damage and selectively target cancer cells. In addition, further studies are needed to fully understand the mechanisms of action of this compound and its potential effects on human health. Finally, research on the safety of working with this compound is also important, as appropriate safety measures must be taken to minimize the risk of exposure to this potentially hazardous compound.
Conclusion
In conclusion, this compound is a heterocyclic aromatic compound that has been extensively studied for its potential as a mutagenic and carcinogenic agent. Its ability to induce DNA damage and promote cancerous cell growth makes it a valuable tool for studying the mechanisms of cancer development and potential cancer therapies. However, appropriate safety measures must be taken when working with this potentially hazardous compound, and further research is needed to fully understand its effects on human health.
合成方法
The synthesis of 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine involves the reaction of 3-bromo-4-methoxyaniline with 2-methylimidazole in the presence of a catalyst. The resulting product is then purified through a series of chromatography steps to yield the final compound. This synthesis method has been well-established in the literature and has been used in numerous studies to produce this compound for further research.
科学研究应用
2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine has been extensively studied for its potential as a mutagenic and carcinogenic agent. It has been shown to induce DNA damage and promote the development of tumors in various animal models. In addition, this compound has been used as a tool in genetic research to study the effects of DNA damage on cell function and survival. The ability of this compound to induce DNA damage has also made it a potential candidate for cancer therapy, as it may be able to selectively target and kill cancer cells.
属性
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c1-10-4-3-7-18-9-13(17-15(10)18)11-5-6-14(19-2)12(16)8-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIVUDMCETUJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=C(C=C3)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

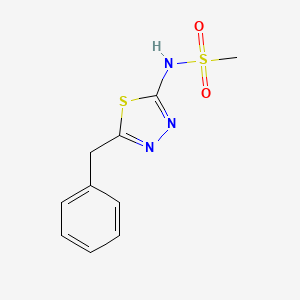
![7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5787505.png)
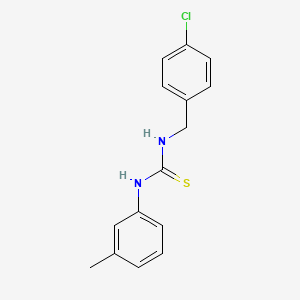
![2-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5787538.png)
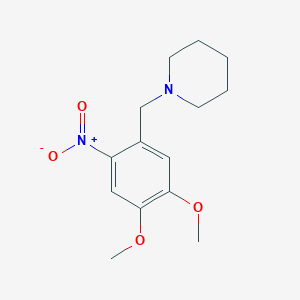
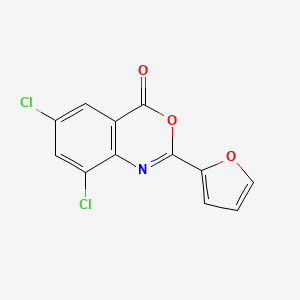
![N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5787558.png)
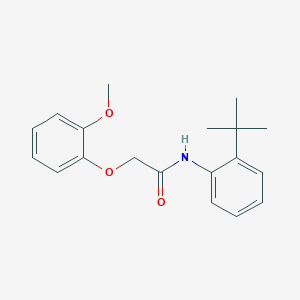
![2-[(4-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B5787575.png)
![1-(3,4-dimethoxyphenyl)ethanone O-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5787582.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-5-methylphenyl]urea](/img/structure/B5787590.png)

![N'-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5787599.png)
![3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5787602.png)